N,N-Dimethyl-5-nitro-1-phenyl-1H-benzimidazol-2-amine
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Overview
Description
N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is a synthetic organic compound belonging to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms This compound is characterized by the presence of a nitro group, a phenyl group, and a dimethylamino group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfuric acid.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N,N-Dimethyl-5-amino-1-phenyl-1H-benzo[d]imidazol-2-amine.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Oxidation: N-oxides of the parent compound.
Scientific Research Applications
N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also bind to enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-phenyl-1H-benzo[d]imidazol-5-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-1-phenyl-1H-benzo[d]imidazol-2-amine: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
N,N-Dimethyl-5-nitro-2-phenyl-1H-benzo[d]imidazol-1-amine: Positional isomer with different steric and electronic properties.
Uniqueness
N,N-Dimethyl-5-nitro-1-phenyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
832102-66-6 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitro-1-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H14N4O2/c1-17(2)15-16-13-10-12(19(20)21)8-9-14(13)18(15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
AXIIXYZZFIIOGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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